molecular formula C16H15N B14589360 Benzo[f]quinoline, 3-ethyl-2-methyl- CAS No. 61077-88-1

Benzo[f]quinoline, 3-ethyl-2-methyl-

Cat. No.: B14589360
CAS No.: 61077-88-1
M. Wt: 221.30 g/mol
InChI Key: HDBMUPJEBGIWHW-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 3-ethyl-2-methyl-: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of Benzo[f]quinoline, 3-ethyl-2-methyl- consists of a fused benzene and pyridine ring system with ethyl and methyl substituents at the 3 and 2 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of Benzo[f]quinoline, 3-ethyl-2-methyl- typically involves large-scale synthesis using optimized versions of the above methods. The use of recyclable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Benzo[f]quinoline, 3-ethyl-2-methyl- is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

This compound and its derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore their potential as therapeutic agents .

Industry:

In the industrial sector, Benzo[f]quinoline, 3-ethyl-2-methyl- is used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzo[f]quinoline, 3-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness:

Benzo[f]quinoline, 3-ethyl-2-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61077-88-1

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[f]quinoline

InChI

InChI=1S/C16H15N/c1-3-15-11(2)10-14-13-7-5-4-6-12(13)8-9-16(14)17-15/h4-10H,3H2,1-2H3

InChI Key

HDBMUPJEBGIWHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C3=CC=CC=C3C=C2

Origin of Product

United States

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